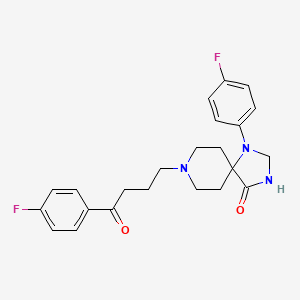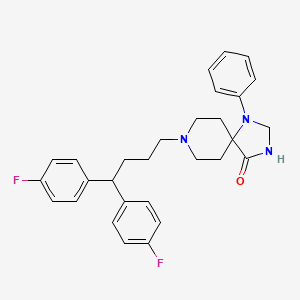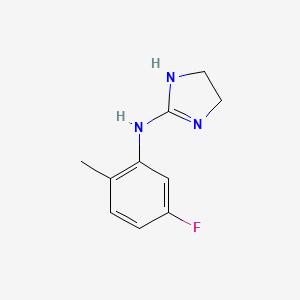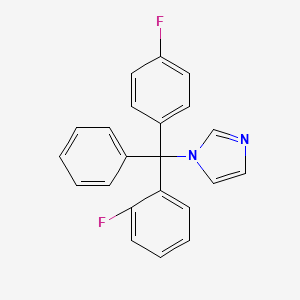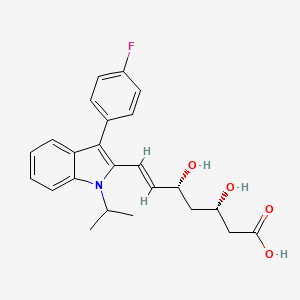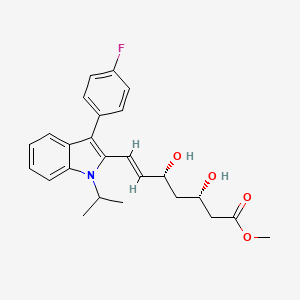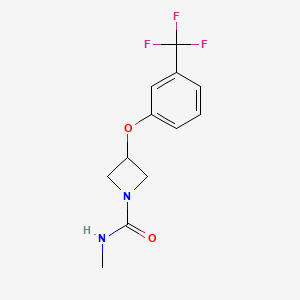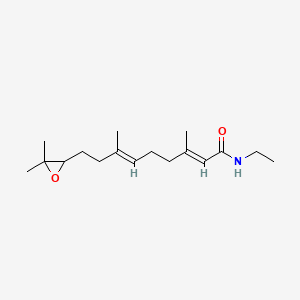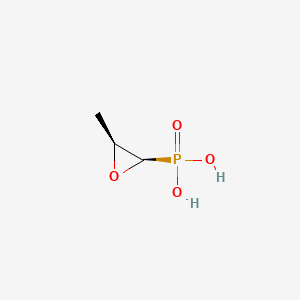
磷霉素
描述
Fosfomycin is a broad-spectrum antibiotic primarily used to treat uncomplicated urinary tract infections. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. Fosfomycin is unique due to its structure, which includes a phosphonic group and an epoxide ring. It is available in various forms, including disodium salt for intravenous administration and calcium or trometamol salt for oral administration .
科学研究应用
作用机制
磷霉素通过抑制酶 UDP-N-乙酰葡糖胺烯醇丙酮酰基转移酶 (MurA) 发挥其杀菌作用。该酶催化肽聚糖合成的第一步,肽聚糖是细菌细胞壁的必需成分。磷霉素通过与 MurA 活性位点中的一个半胱氨酸残基共价结合,阻止 N-乙酰胞壁酸的形成,从而抑制细胞壁合成,导致细菌死亡 .
生化分析
Biochemical Properties
Fosfomycin plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . This enzyme is essential for the first step in peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria . By irreversibly binding to MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . Additionally, fosfomycin interacts with other biomolecules such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .
Cellular Effects
Fosfomycin exerts significant effects on various types of cells and cellular processes. It reduces the adhesion of bacterial cells to urinary and respiratory epithelial cells, thereby preventing infections . Fosfomycin also influences cell signaling pathways and gene expression by modulating the transcription of genes involved in cell wall biosynthesis and metabolic processes . Furthermore, fosfomycin enhances the phagocytic activity of neutrophils, contributing to the immune response against bacterial infections .
Molecular Mechanism
At the molecular level, fosfomycin exerts its effects by irreversibly inhibiting the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis . This inhibition prevents the formation of N-acetylmuramic acid, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell lysis . Fosfomycin also interacts with other enzymes such as glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fosfomycin have been observed to change over time. Fosfomycin maintains high urinary concentrations for 24-48 hours after oral administration, ensuring prolonged antibacterial activity . Its stability can be affected by factors such as intragastric acidity and gastric emptying rate, which influence its hydrolytic degradation and bioavailability . Long-term studies have shown that fosfomycin remains effective against multidrug-resistant bacteria, although resistance can develop over time due to mutations in bacterial transport systems .
Dosage Effects in Animal Models
In animal models, the effects of fosfomycin vary with different dosages. Studies have shown that higher doses of fosfomycin result in increased antibacterial activity and reduced bacterial proliferation . Excessive doses can lead to toxic effects such as nephrotoxicity and gastrointestinal disturbances . The optimal dosage of fosfomycin depends on factors such as the type of infection, the susceptibility of the bacterial strain, and the overall health of the animal .
Metabolic Pathways
Fosfomycin is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as MurA, glutathione S-transferases (FosA), thiol S-transferases (FosB), and epoxide hydrolases (FosX), which contribute to its antibacterial activity . Fosfomycin also affects metabolic flux and metabolite levels by disrupting the synthesis of essential cell wall components .
Transport and Distribution
Fosfomycin is transported and distributed within cells and tissues through specific transport systems induced by glucose-6-phosphate and glycerol-3-phosphate . Once inside the cells, fosfomycin is widely distributed to various tissues, including the central nervous system, soft tissues, bone, lungs, and abscess fluid . Its high tissue penetration ensures effective treatment of infections in different parts of the body .
Subcellular Localization
Fosfomycin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by inhibiting the enzyme MurA . The presence of specific transport systems ensures its efficient uptake and accumulation within bacterial cells . Fosfomycin’s activity is influenced by factors such as intragastric acidity and gastric emptying rate, which affect its hydrolytic degradation and bioavailability .
准备方法
化学反应分析
反应类型: 磷霉素会发生各种化学反应,包括:
氧化: 磷霉素可以被氧化形成不同的衍生物。
还原: 在特定条件下,它可以被还原生成不同的产物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 硫醇和胺类试剂常用于取代反应.
主要产物:
氧化产物: 磷霉素的各种氧化衍生物。
还原产物: 磷霉素的还原形式。
取代产物: 由环氧基开环和用不同基团取代形成的产物.
相似化合物的比较
磷霉素因其膦酸结构和环氧基在抗生素中独树一帜。类似化合物包括:
环丙沙星: 一种喹诺酮类抗生素,用于治疗各种感染,但作用机制不同。
头孢氨苄: 一种头孢菌素类抗生素,用于治疗革兰氏阳性细菌感染
独特性: 磷霉素独特的
属性
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-STHAYSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048480 | |
| Record name | Fosfomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e+01 g/L | |
| Record name | Fosfomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced | |
| Record name | Fosfomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23155-02-4 | |
| Record name | Fosfomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosfomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N81MY12TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Fosfomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fosfomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fosfomycin exert its bactericidal effect?
A: Fosfomycin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It irreversibly binds to the active site of UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) []. This enzyme is crucial for the first committed step in peptidoglycan biosynthesis.
Q2: Which bacterial species are intrinsically resistant to Fosfomycin?
A: While Fosfomycin exhibits broad-spectrum activity, some species like Pseudomonas aeruginosa exhibit intrinsic resistance. This is often attributed to reduced uptake and active efflux mechanisms [, ].
Q3: What are the common mechanisms of resistance to Fosfomycin in bacteria?
A3: Several mechanisms contribute to Fosfomycin resistance:
- Reduced uptake: Mutations in transporter proteins like GlpT and UhpT, responsible for Fosfomycin entry, can decrease its intracellular concentration, leading to resistance [, , , , , ].
- Enzymatic inactivation: Several enzymes can inactivate Fosfomycin. FosA, FosB, and FosX modify the antibiotic by adding glutathione, L-cysteine, or H2O to its epoxide ring, respectively [, , ]. FomA and FomB can inactivate Fosfomycin via phosphorylation [].
- Target modification: Mutations in the target enzyme MurA can also confer resistance [, ].
Q4: How significant is the role of the fosA gene in Fosfomycin resistance?
A: The presence of the fosA gene, particularly plasmid-borne fosA3, significantly contributes to Fosfomycin resistance, especially in Klebsiella pneumoniae [, , ]. Chromosomal fosA can also contribute to intrinsic resistance in various species [, ].
Q5: Can fosfomycin resistance emerge during treatment?
A: Yes, while in vitro mutation rates are generally low, clinical use, especially in combination therapies, has shown the potential for resistance development. For instance, one study observed Fosfomycin resistance emergence in Klebsiella pneumoniae after 1 week of treatment []. Another study observed fosfomycin-resistance in 1.8% of Campylobacter isolates, which were also multi-drug resistant [].
Q6: Does the presence of fosfomycin resistance mechanisms impact other antibiotic susceptibilities?
A: Yes, research suggests potential crosstalk between fosfomycin resistance and tolerance to other antibiotics. For example, P. aeruginosa strains with glpT mutations or fosA overexpression exhibited reduced persistence to ofloxacin, indicating a potential link between these resistance mechanisms []. Furthermore, multidrug-resistant strains, especially those harboring extended-spectrum β-lactamases (ESBLs), often exhibit increased fosfomycin resistance, suggesting co-selection of resistance determinants [, ].
Q7: What is the rationale for combining Fosfomycin with other antibiotics?
A: Fosfomycin demonstrates synergistic activity when combined with antibiotics possessing different mechanisms of action []. This synergy allows for reduced dosages, potentially minimizing toxicity and suppressing resistance development [].
Q8: Which antibiotic combinations have shown promising results with Fosfomycin?
A8: Several studies highlight synergistic combinations:
- Fosfomycin-rifampin: This combination exhibited high eradication rates against methicillin-resistant Staphylococcus aureus (MRSA) in foreign-body infection models [].
- Fosfomycin-colistin: This combination proved highly effective against extended-spectrum-β-lactamase-producing Escherichia coli in a foreign-body infection model [].
- Fosfomycin-beta-lactams: Synergistic or additive effects were frequently observed, suggesting beta-lactams as suitable partners for Fosfomycin [].
- Fosfomycin-aminoglycosides: This combination, particularly with Tobramycin, showed promising activity against P. aeruginosa in time-kill assays and demonstrated efficacy in preventing the emergence of resistant mutants [].
Q9: What are the primary clinical applications of Fosfomycin?
A: Currently, Fosfomycin is primarily used to treat uncomplicated urinary tract infections (UTIs) [, , ]. Its broad spectrum, including activity against multidrug-resistant organisms, makes it a valuable option for UTIs caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae []. Research suggests its potential use in treating complicated UTIs, particularly as a step-down therapy following intravenous antibiotics [, ].
Q10: Can fosfomycin be used for infections beyond UTIs?
A: While primarily used for UTIs, research suggests its potential for other infections. Clinical trials have indicated its effectiveness against Campylobacter enteritis []. Preliminary data support its use in soft tissue infections, with studies indicating good tissue penetration and substantial bacterial growth inhibition [].
Q11: How is Fosfomycin administered, and what is its pharmacokinetic profile?
A: Fosfomycin can be administered intravenously or orally []. It exhibits low oral bioavailability (<50%) []. After administration, it achieves high urinary concentrations and demonstrates good tissue penetration, including the central nervous system (CNS), soft tissues, bone, and lungs []. It is primarily cleared renally [].
Q12: What are the critical PK/PD indices for Fosfomycin?
A: Research suggests that the area under the concentration-time curve/MIC (AUC/MIC) and the maximum concentration/MIC (Cmax/MIC) are crucial PK/PD indices for predicting Fosfomycin efficacy [].
Q13: What are the future directions for Fosfomycin research and development?
A13: Future research should focus on:
- Optimizing dosing regimens: Studies exploring multiple-dose regimens for complicated infections are crucial, considering its low oral bioavailability [].
- Developing novel formulations: Strategies to enhance oral bioavailability and improve its pharmacokinetic profile are needed to expand its clinical utility [].
- Overcoming resistance: Research on inhibitors targeting Fosfomycin-modifying enzymes or efflux pumps could help combat emerging resistance [].
- Exploring new clinical applications: Clinical trials are needed to evaluate its efficacy in treating complicated UTIs, soft tissue infections, and other infections caused by multidrug-resistant bacteria [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


